molecular formula C17H16O3S B12759417 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid CAS No. 82407-43-0

4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid

Cat. No.: B12759417
CAS No.: 82407-43-0
M. Wt: 300.4 g/mol
InChI Key: QKPSDEQAFUFFKQ-UHFFFAOYSA-N
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Description

4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes a dibenzo-thiepin core with a methoxy group and an acetic acid moiety. This compound has been studied for its potential therapeutic properties, particularly in the fields of anti-inflammatory and analgesic research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid typically involves the following steps:

    Formation of the Dibenzo-thiepin Core: The initial step involves the construction of the dibenzo-thiepin core through a series of cyclization reactions.

    Introduction of the Methoxy Group: A methoxy group is introduced to the core structure via methylation reactions.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve the use of solid acid catalysts under microwave conditions to enhance reaction efficiency and yield. This method is considered more environmentally friendly and cost-effective compared to traditional heating methods .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid involves the inhibition of prostaglandin synthesis, which plays a key role in inflammation and pain. This compound targets specific enzymes involved in the prostaglandin synthesis pathway, thereby reducing inflammation and providing analgesic effects .

Properties

CAS No.

82407-43-0

Molecular Formula

C17H16O3S

Molecular Weight

300.4 g/mol

IUPAC Name

2-(4-methoxy-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid

InChI

InChI=1S/C17H16O3S/c1-20-15-8-4-7-13-14(9-16(18)19)12-6-3-2-5-11(12)10-21-17(13)15/h2-8,14H,9-10H2,1H3,(H,18,19)

InChI Key

QKPSDEQAFUFFKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1SCC3=CC=CC=C3C2CC(=O)O

Origin of Product

United States

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